molecular formula C12H17BrClN3O B3027158 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233958-25-2

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B3027158
CAS No.: 1233958-25-2
M. Wt: 334.64
InChI Key: OSGBQMHVBJPTKP-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a piperidinyl group linked through a urea moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 2-bromophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:

2-Bromophenyl isocyanate+Piperidine1-(2-Bromophenyl)-3-(piperidin-4-yl)urea\text{2-Bromophenyl isocyanate} + \text{Piperidine} \rightarrow \text{1-(2-Bromophenyl)-3-(piperidin-4-yl)urea} 2-Bromophenyl isocyanate+Piperidine→1-(2-Bromophenyl)-3-(piperidin-4-yl)urea

The resulting urea derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation Reactions: Oxidized bromophenyl derivatives.

    Reduction Reactions: Reduced bromophenyl derivatives.

    Hydrolysis: Decomposed urea derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(piperidin-4-yl)ureahydrochloride
  • 1-(2-Fluorophenyl)-3-(piperidin-4-yl)ureahydrochloride
  • 1-(2-Iodophenyl)-3-(piperidin-4-yl)ureahydrochloride

Uniqueness

1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen atoms

Properties

IUPAC Name

1-(2-bromophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGBQMHVBJPTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-25-2
Record name Urea, N-(2-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
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1-(2-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

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